Product packaging for (2-Methylbut-3-yn-2-yl)cyclopentane(Cat. No.:)

(2-Methylbut-3-yn-2-yl)cyclopentane

Cat. No.: B13601009
M. Wt: 136.23 g/mol
InChI Key: QEWDVDBNEJMPJT-UHFFFAOYSA-N
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Description

(2-Methylbut-3-yn-2-yl)cyclopentane is a specialty chemical of interest in synthetic organic chemistry and materials science research. This compound features a cyclopentane ring linked to a 2-methylbut-3-yn-2-ol moiety, a functional group known to be a valuable intermediate and a protected alkyne synthon . The parent alcohol, 2-methylbut-3-yn-2-ol, is widely used as a precursor in the synthesis of terpenes and terpenoids and serves as a key building block in the pharmaceutical industry for the synthesis of various active compounds . As such, this derivative is expected to be a versatile scaffold for constructing more complex molecular architectures. Researchers can utilize it in various catalytic reactions, including cyclization and polymerization processes, similar to its precursor . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet for proper handling protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B13601009 (2-Methylbut-3-yn-2-yl)cyclopentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-methylbut-3-yn-2-ylcyclopentane

InChI

InChI=1S/C10H16/c1-4-10(2,3)9-7-5-6-8-9/h1,9H,5-8H2,2-3H3

InChI Key

QEWDVDBNEJMPJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylbut 3 Yn 2 Yl Cyclopentane

Retrosynthetic Analysis and Strategic Disconnections for the (2-Methylbut-3-yn-2-yl)cyclopentane Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections can be envisioned:

Disconnection of the C-C bond between the cyclopentyl ring and the alkynyl group: This is the most intuitive approach, leading to a cyclopentyl-containing synthon and an alkynyl synthon. The forward reaction would involve the coupling of a cyclopentyl electrophile (e.g., cyclopentyl halide) with a nucleophilic derivative of 2-methyl-3-butyn-2-ol (B105114), or vice versa. This strategy is attractive due to the commercial availability of both 2-methyl-3-butyn-2-ol and various cyclopentyl precursors.

Disconnection within the cyclopentane (B165970) ring: This more complex strategy involves constructing the cyclopentane ring itself with the (2-methylbut-3-yn-2-yl) substituent already in place on one of the acyclic precursors. This approach could be advantageous for controlling stereochemistry on the cyclopentane ring.

A key consideration in any retrosynthetic plan is the stability of the starting materials and intermediates. The tertiary propargyl alcohol moiety is generally stable but can be sensitive to strongly acidic or basic conditions.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be proposed.

The most direct route would involve the coupling of a cyclopentyl derivative with a pre-formed (2-methylbut-3-yn-2-yl) nucleophile. A common and effective method for such transformations is the Sonogashira coupling. While typically used for coupling alkynes with aryl or vinyl halides, modifications of this reaction can be applied to alkyl halides.

A plausible synthetic sequence could be:

Preparation of an Alkynyl Nucleophile: 2-Methyl-3-butyn-2-ol can be deprotonated with a strong base (e.g., n-butyllithium or a Grignard reagent) to form the corresponding lithium or magnesium acetylide.

Coupling Reaction: The acetylide is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide). This is an S(_N)2 reaction, and its efficiency would depend on the reaction conditions and the absence of significant steric hindrance.

Reactant 1Reactant 2Catalyst/BaseSolventPotential Product
2-Methyl-3-butyn-2-olCyclopentyl Bromiden-BuLiTHFThis compound
2-Methyl-3-butyn-2-olCyclopentyl IodideEtMgBrEtherThis compound

This table represents a hypothetical reaction based on standard organic chemistry principles.

Recent advances in C-H activation could also provide a novel route. Direct C(sp³)-H alkynylation of cyclopentane with an appropriate derivative of 2-methyl-3-butyn-2-ol would be a highly atom-economical approach, though likely challenging to achieve selectively.

An alternative to direct alkynylation is to construct the cyclopentane ring from an acyclic precursor that already contains the (2-methylbut-3-yn-2-yl) group. Radical cyclizations are a powerful tool for forming five-membered rings. baranlab.org

A potential strategy would involve a 5-exo-trig cyclization of a radical precursor. For example, a 6-halo-2-methylhept-3-yn-2-ol could be synthesized. Treatment with a radical initiator (e.g., AIBN and a tin hydride) would generate a radical at the 6-position, which could then attack the alkyne to form the cyclopentane ring. The placement of a quaternary carbon in the chain can enhance the rate of ring formation. baranlab.org

Transition metal-catalyzed reactions, such as those involving rhodium or ruthenium, can also be employed for the synthesis of cyclopentane rings from enynes or diynes. organic-chemistry.org These methods often offer high levels of control over the stereochemistry of the final product.

Optimization of Reaction Conditions for Scalable Synthesis of this compound

For any synthetic route to be practical, especially for large-scale production, optimization of reaction conditions is crucial. Assuming the direct alkynylation approach is chosen, key parameters to optimize would include:

Base: The choice of base for deprotonating the alkyne is critical. While organolithium reagents are effective, they can be pyrophoric and expensive. Alternative bases such as sodium amide or potassium hydroxide (B78521) in a suitable solvent could be explored for improved safety and cost-effectiveness. google.com

Solvent: The solvent can significantly influence the reaction rate and yield. Ethereal solvents like THF or diethyl ether are common for organometallic reactions. However, for industrial applications, higher-boiling and less hazardous solvents would be preferable.

Temperature: The reaction temperature needs to be carefully controlled to balance the rate of the desired reaction against potential side reactions, such as elimination or decomposition.

Catalyst: If a catalytic method like a modified Sonogashira coupling is employed, the choice of palladium source, ligand, and any copper co-catalyst would need to be systematically screened. Copper-free Sonogashira couplings have been developed to address the toxicity and environmental concerns associated with copper. researchgate.net

ParameterCondition 1Condition 2Condition 3Expected Outcome
Basen-BuLiNaHKOHOptimization of cost and safety
SolventTHF2-Methyl-THFTolueneImproved scalability and safety
Temperature-78 °C to rt0 °C to rtrtOptimization of reaction time and yield

This table illustrates a hypothetical optimization study.

Stereoselective and Enantioselective Syntheses of Chiral Analogs of this compound

If the cyclopentane ring is substituted, the possibility of stereoisomers arises. The development of stereoselective and enantioselective syntheses to access specific chiral analogs is a significant area of modern organic synthesis.

For the synthesis of a chiral analog of this compound, several strategies could be employed:

Use of a Chiral Starting Material: Starting from an enantiomerically pure substituted cyclopentane derivative would allow for the synthesis of a specific stereoisomer. For example, the reaction of a chiral cyclopentyl halide with the alkynyl nucleophile.

Asymmetric Catalysis: Asymmetric versions of the coupling reaction could be developed using a chiral ligand on the metal catalyst. This would induce enantioselectivity in the formation of the C-C bond.

Ring-Closing Metathesis (RCM): If a ring-formation strategy is used, employing a chiral catalyst for RCM of a suitable diene-yne precursor could lead to an enantiomerically enriched cyclopentene (B43876) derivative, which could then be hydrogenated.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. mdpi.com An organocatalytic approach to construct the cyclopentane ring could be envisioned, potentially leading to high enantioselectivity.

Molecular modeling and dynamics simulations can play a crucial role in understanding the stereochemical outcome of such reactions and in designing more effective chiral catalysts or auxiliaries. elsevierpure.com

Mechanistic Investigations and Reactivity Profiles of 2 Methylbut 3 Yn 2 Yl Cyclopentane

Exploration of Electrophilic Additions to the Terminal Alkyne of (2-Methylbut-3-yn-2-yl)cyclopentane

The triple bond of an alkyne is an electron-rich region, making it susceptible to attack by electrophiles. libretexts.org However, alkynes are generally less reactive towards electrophiles than alkenes because the resulting vinylic carbocation intermediate is less stable than a corresponding alkyl carbocation. chemistrysteps.comucsb.edu The electrophilic addition to a terminal alkyne like this compound can proceed via different mechanisms, including the formation of a vinylic carbocation or a cyclic intermediate. youtube.com

The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (usually a proton) adds to the terminal carbon atom, leading to the formation of the more substituted carbocation at the internal carbon. libretexts.orgchemistrysteps.com Subsequent attack by a nucleophile yields the final product.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to yield a vinyl halide. The reaction follows Markovnikov's rule, placing the halogen atom on the more substituted carbon of the former triple bond. libretexts.orgjove.com With an excess of HX, a second addition can occur to produce a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.com The mechanism can proceed through a vinylic carbocation intermediate. jove.com

Hydration: The addition of water to the terminal alkyne of this compound, typically catalyzed by a mercury(II) salt (such as HgSO₄) in aqueous acid, also follows Markovnikov's rule. libretexts.org This reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. chemistrysteps.comlibretexts.org An alternative, complementary method is hydroboration-oxidation, which results in anti-Markovnikov addition. libretexts.org Treatment of the alkyne with a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, will produce an aldehyde. libretexts.orgmsu.edu

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentCatalystPredicted ProductRegioselectivity
HBr (1 eq.)None2-Bromo-3-cyclopentyl-3-methylbut-1-eneMarkovnikov
HBr (excess)None2,2-Dibromo-3-cyclopentyl-3-methylbutaneMarkovnikov
H₂O, H₂SO₄HgSO₄3-Cyclopentyl-3-methylbutan-2-oneMarkovnikov
1. Sia₂BH; 2. H₂O₂, NaOHNone3-Cyclopentyl-3-methylbutanalAnti-Markovnikov

Nucleophilic Functionalization Reactions and Transformations Involving this compound

The hydrogen atom of a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens in alkanes or alkenes, a property attributed to the high s-character of the sp-hybridized orbital of the acetylenic carbon. libretexts.orgucalgary.ca Consequently, this compound can be deprotonated by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a nucleophilic acetylide anion. libretexts.orgucalgary.ca

This acetylide anion is a potent carbon nucleophile and can participate in a variety of bond-forming reactions. libretexts.org

Alkylation: The acetylide derived from this compound can undergo Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, resulting in an internal alkyne. ucalgary.ca Secondary and tertiary halides are more prone to elimination reactions. libretexts.org

Addition to Carbonyls: The acetylide anion can also act as a nucleophile in additions to aldehydes and ketones. libretexts.org This reaction, upon acidic workup, yields a propargyl alcohol. The reaction with an aldehyde or a non-symmetrical ketone will generate a new stereocenter, leading to a racemic mixture of enantiomers unless a chiral catalyst is employed. libretexts.org

Table 2: Examples of Nucleophilic Functionalization of this compound

Step 1 ReagentStep 2 ElectrophileProduct Type
NaNH₂IodomethaneInternal alkyne
n-ButyllithiumCyclohexanonePropargyl alcohol
Sodium hydrideEthylene oxideHomopropargyl alcohol

Cycloaddition Reactions of the Alkyne Moiety in this compound

The alkyne functional group can participate in various cycloaddition reactions, where it reacts with a π-system to form a cyclic compound. wiley-vch.de These reactions are powerful tools for the construction of carbo- and heterocyclic rings.

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) is a prominent reaction for forming 1,2,3-triazole rings. wikipedia.orgwikipedia.org The thermal reaction often leads to a mixture of 1,4- and 1,5-regioisomers. wikipedia.org However, the copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. wikipedia.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.govnih.gov this compound can react with a wide variety of organic azides in the presence of a copper(I) catalyst to form highly functionalized triazoles. nih.gov Ruthenium catalysts, on the other hand, can selectively produce the 1,5-regioisomer. wikipedia.org

Table 3: Huisgen Cycloaddition of this compound with Various Azides

Azide PartnerCatalystProduct
Benzyl azideCu(I) source (e.g., CuSO₄/sodium ascorbate)1-Benzyl-4-((2-methyl-2-yl)cyclopentyl)-1H-1,2,3-triazole
Phenyl azideCu(I) source1-Phenyl-4-((2-methyl-2-yl)cyclopentyl)-1H-1,2,3-triazole
1-Azido-3-phenylpropaneRu(II) source1-(3-Phenylpropyl)-5-((2-methyl-2-yl)cyclopentyl)-1H-1,2,3-triazole

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. organic-chemistry.org Besides the [3+2] cycloaddition with azides, the alkyne moiety of this compound can potentially undergo other types of pericyclic reactions.

[2+2] Cycloadditions: Alkynes can react with ketenes in a [2+2] cycloaddition to form cyclobutenones. They can also undergo photochemical [2+2] cycloadditions with alkenes to form cyclobutene (B1205218) derivatives. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexadiene derivatives. wiley-vch.de Simple alkynes are often poor dienophiles, and the reaction may require high temperatures or the use of electron-withdrawing groups on the alkyne to proceed efficiently. The reaction of this compound with a diene like 1,3-butadiene (B125203) would be expected to be slow under normal conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatized this compound

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The terminal alkyne of this compound is an excellent substrate for several such reactions, most notably the Sonogashira coupling.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds. libretexts.orgnih.gov this compound can be coupled with a wide range of aryl and vinyl halides to produce substituted internal alkynes. nih.gov Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 4: Sonogashira Coupling of this compound

Coupling PartnerCatalyst SystemProduct
IodobenzenePd(PPh₃)₄, CuI, Et₃N(1-(Cyclopentyl(phenyl)ethynyl)-1-methyl-ethyl)cyclopentane
4-BromotoluenePdCl₂(PPh₃)₂, CuI, piperidine(1-(Cyclopentyl(p-tolyl)ethynyl)-1-methyl-ethyl)cyclopentane
(E)-1-Iodo-1-hexenePd(OAc)₂, PPh₃, CuI, n-BuNH₂(E)-(1-(Cyclopentyl(hex-1-en-1-yl)ethynyl)-1-methyl-ethyl)cyclopentane

Radical Reactions and Mechanistic Pathways of this compound

Alkynes can also participate in radical reactions. The addition of radicals to the triple bond can be initiated by radical initiators (like AIBN or benzoyl peroxide) or by light. nih.govyoutube.com

Radical Addition of HBr: In contrast to the ionic electrophilic addition, the addition of HBr to a terminal alkyne in the presence of peroxides proceeds via a radical chain mechanism. youtube.comucalgary.ca This reaction results in the anti-Markovnikov addition of HBr, with the bromine atom adding to the terminal carbon. ucalgary.ca The initial product is a vinyl bromide, which can be a mixture of E and Z isomers. youtube.com

Radical Cyclizations: More complex transformations can be initiated by the addition of a radical to the alkyne. For instance, radical cascades involving addition, hydrogen atom transfer, and cyclization have been reported for terminal alkynes, leading to the construction of highly substituted cyclopentanes. nih.govresearchgate.net The ethynyl (B1212043) radical itself is highly reactive and can undergo addition reactions with various π-systems. acs.org The study of radical alkynylation has become an important alternative to classical nucleophilic and electrophilic alkynylations. nih.gov

Table 5: Radical Reactions of this compound

ReagentInitiatorPredicted ProductRegioselectivity
HBrPeroxides (e.g., (PhCO)₂O₂)1-Bromo-3-cyclopentyl-3-methylbut-1-eneAnti-Markovnikov
CCl₄AIBN or hν1,1,1,3-Tetrachloro-4-cyclopentyl-4-methylpent-2-eneAddition of CCl₃ radical
Thiophenol (PhSH)AIBN or hν(E/Z)-3-Cyclopentyl-3-methyl-1-(phenylthio)but-1-eneAnti-Markovnikov

Computational and Theoretical Studies on 2 Methylbut 3 Yn 2 Yl Cyclopentane

Quantum Chemical Investigations of Electronic Structure and Bonding in (2-Methylbut-3-yn-2-yl)cyclopentane

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) approaches allow for a detailed examination of molecular geometry, bonding, and electronic distribution.

The cyclopentane (B165970) ring is not planar but exists in puckered conformations to relieve torsional strain. dalalinstitute.comlibretexts.org The two most common conformations are the "envelope" and "half-chair" forms. libretexts.orgscribd.com The substitution of a (2-methylbut-3-yn-2-yl) group on the cyclopentane ring introduces significant steric bulk, which will influence the preferred conformation and the energy barrier between different conformers.

Density Functional Theory (DFT) is a powerful computational tool for performing conformational analysis. maxapress.com By systematically exploring the potential energy surface of this compound, DFT calculations can identify the most stable conformers and the transition states that connect them. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results.

A hypothetical conformational analysis using DFT could yield the following data, illustrating the relative energies of different puckered conformations of the cyclopentane ring with the substituent in either an axial or equatorial-like position.

ConformerSubstituent PositionRelative Energy (kcal/mol)Key Dihedral Angle (°)
EnvelopeEquatorial-like0.0045.2
EnvelopeAxial-like2.5-44.8
Half-ChairEquatorial-like0.835.7
Half-ChairAxial-like3.1-36.1

This table is illustrative and represents hypothetical data based on general principles of conformational analysis of substituted cyclopentanes.

The results would likely show that the conformer with the bulky (2-methylbut-3-yn-2-yl) group in an equatorial-like position is the most stable, as this minimizes steric interactions with the hydrogens on the cyclopentane ring. The energy differences between the various conformers provide insight into the flexibility of the molecule at different temperatures.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), along with DFT, can be used to determine the molecular orbitals (MOs) of this compound. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity.

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich carbon-carbon triple bond of the butynyl group. The LUMO, on the other hand, represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaHypothetical ValueInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.8 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Ionization Potential (IP)-EHOMO8.2 eVEnergy required to remove an electron.
Electron Affinity (EA)-ELUMO2.4 eVEnergy released upon adding an electron.
Chemical Hardness (η)(IP - EA) / 22.9 eVResistance to change in electron distribution.

This table contains hypothetical but representative values for a molecule of this type.

These descriptors are invaluable for predicting how this compound might behave in different chemical environments and in reactions with various reagents.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior of this compound

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. chemrxiv.orgresearchgate.net MD simulations model the movements of atoms and molecules over time based on a force field that describes the interactions between them.

For this compound, MD simulations could be used to study:

Solvation: How solvent molecules arrange themselves around the solute and the energetics of this interaction.

Conformational Dynamics: The transitions between different envelope and half-chair conformations in solution and the influence of the solvent on these dynamics.

Aggregation: Whether molecules of this compound tend to self-associate in solution, which would be dependent on the solvent's polarity. In non-polar solvents, van der Waals interactions might lead to some degree of aggregation. nih.gov

An MD simulation would track the trajectory of each atom, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

Theoretical Prediction of Spectroscopic Signatures for this compound and its Derivatives

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared to experimental data to confirm its structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations are highly sensitive to the molecular geometry, making them a good tool for distinguishing between different conformers or isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations can predict the positions of key IR absorption bands, such as the C≡C stretch of the alkyne group (typically around 2100-2260 cm⁻¹) and the various C-H and C-C stretches and bends of the cyclopentyl and methyl groups.

A hypothetical table of predicted vibrational frequencies is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
≡C-H Stretch~3300Strong
C-H Stretch (sp³)2850-3000Medium-Strong
C≡C Stretch~2150Weak-Medium
C-H Bend1350-1470Variable

This table is for illustrative purposes and shows expected ranges for the specified functional groups.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a given transformation, it is possible to identify the transition state(s) and any intermediates, and to calculate the activation energies.

For this compound, several types of reactions could be modeled:

Addition to the Alkyne: The mechanism of electrophilic additions (e.g., of HBr or Br₂) or nucleophilic additions to the carbon-carbon triple bond could be investigated. Calculations would reveal the stereochemistry of the addition and the relative stability of possible products.

Cycloadditions: The reaction of the alkyne as a dipolarophile in [3+2] cycloadditions or as a dienophile in Diels-Alder reactions could be modeled to predict reactivity and regioselectivity.

Reactions involving the Cyclopentyl Ring: While less reactive than the alkyne, the C-H bonds of the cyclopentyl ring can undergo radical substitution. Computational modeling could help to understand the selectivity of such reactions.

By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methylbut 3 Yn 2 Yl Cyclopentane

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the covalent framework and stereochemistry of (2-Methylbut-3-yn-2-yl)cyclopentane.

A combination of two-dimensional (2D) NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map out the connectivity and spatial relationships within the molecule. researchgate.netchemicalbook.commit.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the cyclopentane (B165970) ring, cross-peaks would be expected between adjacent methylene (B1212753) protons and the methine proton at the point of substitution. This would help to trace the connectivity within the five-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms. chemicalbook.com It would allow for the definitive assignment of the carbon signals of the cyclopentane ring and the methyl and quaternary carbons of the 2-methylbut-3-yn-2-yl group based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the methyl protons of the butynyl group and the quaternary carbon, as well as the acetylenic carbon. Correlations between the cyclopentyl protons and the quaternary carbon of the side chain would firmly establish the connection point between the two moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation. spectrabase.com For instance, NOE/ROE correlations between the methyl protons of the butynyl group and specific protons on the cyclopentane ring would indicate their relative orientation in space, helping to define the conformational preference of the side chain relative to the ring.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Cyclopentyl-CH~2.10~45.0
Cyclopentyl-CH₂ (α)~1.70-1.85~35.0
Cyclopentyl-CH₂ (β)~1.50-1.65~25.0
C(CH₃)₂-~75.0
C(CH₃)₂~1.35~28.0
C≡CH-~88.0
C≡CH~2.40~70.0

Should this compound be a crystalline solid, solid-state NMR (ssNMR) would offer valuable insights into its structure and dynamics in the solid phase. researchgate.netmit.eduwikipedia.orgnih.govemory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing detailed structural information. nih.gov Techniques like Magic Angle Spinning (MAS) would be employed to reduce anisotropic broadening and obtain higher resolution spectra. wikipedia.org Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would enhance the signal of low-abundance nuclei like ¹³C. By analyzing the chemical shift anisotropy and dipolar couplings, information about the local environment and intermolecular packing in the crystal lattice could be obtained.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group and Symmetry Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound and to probe its molecular symmetry.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption around 2100 cm⁻¹. Strong bands in the 2850-2960 cm⁻¹ region would be due to the C-H stretching vibrations of the cyclopentyl and methyl groups.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡C triple bond, being a relatively non-polar bond, would be expected to give a strong signal in the Raman spectrum, typically around 2100 cm⁻¹. The symmetric C-H stretching and bending vibrations of the alkyl groups would also be Raman active.

Hypothetical Vibrational Frequencies for this compound:

Vibrational Mode Hypothetical FT-IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
≡C-H Stretch~3310 (sharp, weak)~3310 (medium)
C-H Stretch (sp³)~2850-2960 (strong)~2850-2960 (strong)
C≡C Stretch~2110 (weak)~2110 (strong)
C-H Bend~1370-1465 (medium)~1370-1465 (medium)

X-ray Crystallography of this compound and its Derivatized Forms

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.govyorku.ca If a suitable single crystal of this compound or a solid derivative could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. wikipedia.org This would unambiguously establish the connectivity, stereochemistry, and the preferred conformation of the molecule in the crystalline state. The resulting crystal structure would also reveal details about intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions involving the alkyne group, which govern the crystal packing. researchgate.net

Gas-Phase Spectroscopic Techniques (e.g., Microwave Spectroscopy) for Precise Rotational Constants and Molecular Structure

In the gas phase, where intermolecular interactions are negligible, techniques like microwave spectroscopy could provide extremely precise information about the molecular geometry. By measuring the absorption of microwave radiation, the rotational constants of the molecule can be determined with high accuracy. These rotational constants are directly related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions. A detailed analysis of the rotational spectra of different isotopologues of this compound would allow for the calculation of a precise, equilibrium (re) structure, including bond lengths and angles, for the isolated molecule. tum.de This would provide a valuable comparison to the solid-state structure determined by X-ray crystallography and the conformationally averaged structure in solution observed by NMR.

Applications of 2 Methylbut 3 Yn 2 Yl Cyclopentane As a Synthetic Building Block and in Materials Science

Utilization as a Core Building Block in the Synthesis of Complex Organic Architectures.

There is no available scientific literature that describes the use of (2-Methylbut-3-yn-2-yl)cyclopentane as a foundational element in the synthesis of more complex organic structures.

Similarly, the integration of this compound into macrocyclic frameworks has not been described in the available literature. While alkynes are common components in the synthesis of macrocycles, for instance, through Glaser-Eglinton coupling or other cross-coupling reactions, the specific utility of this compound has not been explored or reported.

Development of Novel Polymeric Materials Incorporating this compound Moieties.

The development of polymers that include the this compound moiety is not documented. The terminal alkyne presents a potential site for polymerization, such as through alkyne metathesis or as a component in conjugated polymers, but no studies have been published on this topic.

Role of this compound in Ligand Design for Catalysis.

There is no evidence in the scientific literature of this compound being used in the design of ligands for catalytic applications. The design of ligands is a highly active area of research, often utilizing specific structural motifs to influence the outcome of catalytic reactions, but this particular cyclopentane (B165970) derivative does not appear among the reported structures.

Exploration in Advanced Functional Materials (e.g., Optoelectronics, Supramolecular Chemistry).

No research has been found that explores the properties or applications of this compound in the field of advanced functional materials. This includes its potential use in optoelectronic devices, where conjugated systems are often employed, or in supramolecular chemistry, where specific non-covalent interactions are designed. The electronic and photophysical properties of this compound remain uncharacterized in the public domain.

Future Research Directions and Emerging Opportunities for 2 Methylbut 3 Yn 2 Yl Cyclopentane

Chemo- and Regioselective Functionalization Strategies for (2-Methylbut-3-yn-2-yl)cyclopentane

The presence of a terminal alkyne in this compound is a gateway to a vast array of chemical transformations. A key challenge and opportunity lies in controlling the chemo- and regioselectivity of these reactions, particularly given the steric hindrance imposed by the adjacent quaternary carbon and the cyclopentyl group.

Future research could focus on the selective functionalization of the carbon-carbon triple bond. Metal-catalyzed reactions, such as hydroamination, hydroalkynylation, and cycloadditions, are promising avenues. researchgate.netnih.gov For instance, the development of catalyst systems that can overcome the steric bulk to achieve high regioselectivity in the addition of nucleophiles to the alkyne would be a significant advancement. The regioselectivity of such additions is often governed by the electronic and steric nature of both the alkyne and the incoming reagent, as well as the catalyst employed. researchgate.netnih.gov

One area of exploration could be the nickel-catalyzed azide-alkyne cycloaddition (NiAAC), which has shown excellent regio- and chemoselectivity with various alkynes. rsc.org Investigating the reactivity of this compound in such reactions could lead to the synthesis of novel triazole-containing compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the development of photocatalytic methods for the functionalization of this alkyne could offer mild and selective reaction conditions. nih.gov For example, a photomediated reaction with cycloalkanes in the presence of a sensitizer (B1316253) could lead to the formation of more complex vinyl cycloalkanes. rsc.org

Table 1: Hypothetical Regioselective Functionalization of this compound

Reaction TypeReagentCatalystMajor ProductRegioselectivity
HydroaminationAnilineRh(I)/diphosphineEnamine>95% (Markovnikov)
HydrocarboxylationCO, H₂OPd(OAc)₂/ligandα,β-Unsaturated carboxylic acid>90%
[3+2] CycloadditionBenzyl azide (B81097)Cu(I) or Ru(II)1,4-disubstituted triazole>98%
HydroalkynylationPhenylacetyleneHalf-sandwich rare-earth catalyst1,3-EnyneHigh syn-selectivity

Green Chemistry Approaches to the Synthesis and Transformations of this compound

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic routes and transformations. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods that minimize waste.

The synthesis of the parent compound itself could be a target for green innovation. Traditional methods for creating similar structures might involve harsh reagents or produce significant waste. A potential green synthesis could involve a one-pot reaction from readily available starting materials under solvent-free conditions or in green solvents like water or supercritical CO₂. Mechanochemical methods, such as grinding, have also emerged as a solvent-free approach for preparing complex molecules. researchgate.net

For the transformations of this compound, catalytic hydrogenation is a key reaction. The selective hydrogenation of the alkyne to either the corresponding alkene, [(Z)-but-2-en-2-yl]cyclopentane, or the fully saturated alkane offers a pathway to diverse molecular scaffolds. nih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, would align with green chemistry principles. Research into catalysts that provide high selectivity for the cis-alkene product would be particularly valuable.

Table 2: Potential Green Chemistry Approaches

ProcessGreen ApproachAdvantage
SynthesisOne-pot synthesis from cyclopentanone (B42830) and an acetylene (B1199291) equivalentReduced workup steps, less solvent waste
HydrogenationSelective hydrogenation using a recoverable catalyst (e.g., Pd on charcoal)Catalyst recycling, atom economy
FunctionalizationAqueous phase catalysisReduced use of volatile organic compounds
Solvent UseUse of bio-based solvents or supercritical fluidsReduced environmental impact

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The rigid, rod-like nature of the alkyne functional group makes it an attractive component for the construction of supramolecular assemblies. wikipedia.org The cyclopentyl group, with its non-planar structure, can introduce specific conformational constraints and van der Waals interactions that could influence the packing and self-assembly of larger structures.

Future research could explore the incorporation of this compound into larger molecular architectures, such as molecular clips, tweezers, or macrocycles. The terminal alkyne can serve as a versatile handle for covalent attachment to other molecular building blocks through reactions like the Sonogashira coupling. researchgate.net The resulting structures could be investigated for their ability to form host-guest complexes or to self-assemble into ordered materials in the solid state or in solution.

The synthesis of cyclic polymers from alkyne monomers has been demonstrated to produce materials with unique properties compared to their linear counterparts. nih.gov Investigating the polymerization of this compound or its derivatives could lead to novel conjugated polymers with interesting electronic and optical properties, potentially influenced by the bulky cyclopentyl substituent.

Unconventional Reactivity Patterns and Discovery of Novel Transformations

The steric hindrance around the alkyne in this compound may lead to unconventional reactivity. Reactions that are common for unhindered alkynes might proceed differently or not at all, while new, unexpected transformations could be discovered.

For example, the acetylide anion formed by deprotonation of the terminal alkyne is a potent nucleophile. libretexts.org However, its reactivity in S_N2 reactions could be significantly hampered by the steric bulk of the adjacent quaternary center and cyclopentyl group, potentially favoring elimination reactions or requiring highly reactive electrophiles. youtube.com A systematic study of the nucleophilic reactions of the acetylide of this compound could reveal interesting selectivity and provide access to novel substituted alkynes.

Furthermore, the development of new catalytic systems specifically designed to operate on sterically demanding alkynes could unlock novel transformations. This might involve catalysts with unique ligand spheres that can accommodate the bulky substrate while still promoting the desired reaction at the alkyne. The exploration of reactions that involve remote functionalization, where a catalyst directs a reaction to a C-H bond on the cyclopentyl ring guided by the alkyne, could also be a fruitful area of research. acs.org

The Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, could also be explored with this substrate, potentially leading to complex polycyclic structures. nih.gov

Q & A

Q. What are the optimal synthetic routes for (2-Methylbut-3-yn-2-yl)cyclopentane, and how can purity be validated?

Methodological Answer:

  • Synthesis Pathways : Start with cyclopentanone derivatives (e.g., 2-Methylcyclopentanone, CAS 1120-72-5) as precursors. A Grignard reaction using propargyl bromide may introduce the alkyne group, followed by acid quenching. Alternative routes include Sonogashira coupling for alkyne functionalization .
  • Purification : Distill at 139–140°C (bp range for similar compounds) and use column chromatography with hexane/ethyl acetate. Validate purity via GC-MS (>95% purity threshold) and compare refractive index (e.g., d = 0.916 for analogous structures) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Surface Reactivity : Use microspectroscopic imaging (e.g., FTIR-ATR) to assess interactions with glass or polymer surfaces, referencing studies on indoor surface chemistry .

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • Spectroscopy :
    • NMR : Compare 1^1H NMR shifts (e.g., cyclopentane protons at δ 1.5–2.0 ppm; alkyne protons absent due to symmetry).
    • IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and cyclopentane ring vibrations (2850–2960 cm⁻¹).
  • Mass Spec : Look for molecular ion [M+] at m/z 136.2 (calculated for C₁₀H₁₄) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

Methodological Answer:

  • Case Study : If 13^{13}C NMR shows unexpected splitting, consider dynamic effects (e.g., ring puckering) or impurities from synthesis (e.g., residual propargyl bromide).
  • Mitigation : Use deuterated solvents for baseline correction and repeat analysis under controlled humidity (surface adsorption can distort signals) .

Q. What computational models predict the compound’s reactivity in catalytic hydrogenation?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to model alkyne-to-alkane reduction. Compare activation energies for Pd/C vs. Lindlar catalyst pathways.
  • Experimental Validation : Monitor H₂ uptake in a Parr reactor and correlate with computed transition states .

Q. How does steric hindrance from the 2-methyl group influence regioselectivity in electrophilic additions?

Methodological Answer:

  • Experimental Design : React with Br₂ in CCl₄ and analyze dibromination sites via X-ray crystallography.
  • Theoretical Insight : Use molecular docking simulations to map electron density around the alkyne and cyclopentane moieties .

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